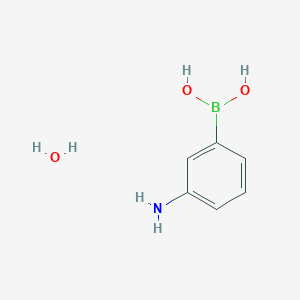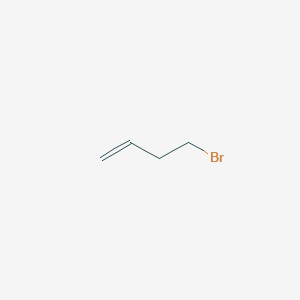
4-ブロモ-1-ブテン
概要
説明
4-Bromo-1-butene is a brominated alkene with the molecular formula C4H7Br. It is also known by other names such as 1-Bromo-3-butene, 3-Butenyl bromide, and Homoallyl bromide . This compound is a clear, colorless to light brownish liquid that is miscible with water, benzene, ether, and ethanol . It is commonly used as a reagent in organic synthesis due to its reactive bromine atom and double bond.
科学的研究の応用
4-Bromo-1-butene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It serves as a reagent in the synthesis of biologically active molecules and natural products.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
4-Bromo-1-butene is a chemical compound used in various organic synthesis reactions . It is primarily used as a reactant in the preparation of other compounds, serving as a source of alkyl halides for the introduction of bromo functionality into the molecule .
Mode of Action
The mode of action of 4-Bromo-1-butene involves its interaction with other compounds in a reaction. For instance, it is used in the double alkylation of lactams, followed by Grubbs ring-closing metathesis . This process involves the formation of carbon-carbon double bonds, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-1-butene are primarily related to its role in organic synthesis. For example, it is used in the synthesis of 4-(3-butenyloxy)benzoic acid . It is also used in the total synthesis of largazole, a natural product with potent histone deacetylase inhibitory activity .
Result of Action
The result of 4-Bromo-1-butene’s action is the formation of new compounds. For example, it is used in the synthesis of gymnodimine, a marine biotoxin . It is also used in the preparation of dienehydrazides .
生化学分析
Biochemical Properties
It has been used in the stereoselective epoxidation with alkene-utilizing bacteria such as Mycobacterium LI, Mycobacterium E3, and Nocardia IP1 .
Molecular Mechanism
It is known to participate in reactions such as double alkylation of lactams followed by Grubbs ring-closing metathesis .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-1-butene can be synthesized through various methods. One common method involves the bromination of 1-butene. The reaction typically occurs in the presence of a brominating agent such as hydrogen bromide (HBr) or bromine (Br2) under controlled conditions . The reaction proceeds as follows:
CH2=CH−CH2−CH3+Br2→Br−CH2−CH2−CH=CH2
Industrial Production Methods: In industrial settings, 4-Bromo-1-butene is produced using similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
化学反応の分析
Types of Reactions: 4-Bromo-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Addition Reactions: The double bond in 4-Bromo-1-butene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, 4-Bromo-1-butene can undergo elimination reactions to form butadiene.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in the presence of a solvent like carbon tetrachloride (CCl4).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Substitution Reactions: Products such as 4-hydroxy-1-butene or 4-amino-1-butene.
Addition Reactions: Products such as 1,2-dibromo-3-butene.
Elimination Reactions: Butadiene.
類似化合物との比較
4-Bromo-1-butene can be compared with other similar compounds such as:
1-Bromo-2-butene: Similar in structure but with the bromine atom at a different position.
3-Bromo-1-butene: Another positional isomer with different reactivity.
4-Bromo-1-butyne: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-1-butene is unique due to its specific positioning of the bromine atom and the double bond, which provides distinct reactivity patterns compared to its isomers. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
特性
IUPAC Name |
4-bromobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAYBPBPEUFIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063722 | |
| Record name | 1-Butene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5162-44-7 | |
| Record name | 4-Bromo-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOALLYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAF6NEE729 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 4-bromo-1-butene?
A1: 4-Bromo-1-butene is an organic compound with the molecular formula C4H7Br [, ]. Its molecular weight is 135.00 g/mol []. The compound features a four-carbon chain with a terminal bromine atom and a terminal double bond.
Q2: How is 4-bromo-1-butene typically synthesized?
A2: One common approach is the reaction of L-cysteine with 4-bromo-1-butene via an SN2 mechanism, followed by a Sharpless asymmetric dihydroxylation to introduce specific stereochemistry []. Another method involves cuprate addition to 1,4-dibromo-2-butene, yielding 3-alkyl-4-bromo-1-butene through an S(N)2' substitution, followed by dehydrohalogenation to generate the final product [].
Q3: What are the primary applications of 4-bromo-1-butene in organic synthesis?
A3: 4-Bromo-1-butene serves as a versatile building block in various chemical reactions. It participates in alkylation reactions, enabling the introduction of a butenyl group into molecules [, , ]. Notably, it serves as a key starting material for synthesizing selenium-containing bicyclic β-lactams via alkene metathesis []. It is also involved in the creation of complex molecules through intramolecular Diels-Alder reactions [, ].
Q4: Can you describe the reactivity of 4-bromo-1-butene with organometallic reagents?
A4: 4-Bromo-1-butene readily reacts with organometallic reagents like cerium(III) reagents, specifically demonstrating high yield and selectivity in the synthesis of complex molecules like zaragozic acid A [].
Q5: Has 4-bromo-1-butene been used in the synthesis of any biologically relevant molecules?
A5: Yes, 4-bromo-1-butene plays a crucial role in synthesizing N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a major urinary metabolite found in humans exposed to the potential carcinogen 1,3-butadiene []. This synthesis is particularly important for occupational exposure analysis and understanding the metabolic pathways of 1,3-butadiene.
Q6: Are there any studies investigating the stereochemistry of reactions involving 4-bromo-1-butene?
A6: Research highlights the stereoselective nature of reactions involving 4-bromo-1-butene. For instance, in the synthesis of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a Sharpless asymmetric dihydroxylation is employed to ensure the specific configuration of the final product []. This emphasizes the importance of controlling stereochemistry for desired biological activity.
Q7: How does the presence of the bromine atom influence the reactivity of 4-bromo-1-butene?
A7: The bromine atom serves as a good leaving group, facilitating reactions like nucleophilic substitutions (SN2 and SN2') [, ]. Its presence allows for regioselective transformations, with reactions occurring preferentially at the bromine-bearing carbon [].
Q8: Has the conformational behavior of 4-bromo-1-butene been studied?
A8: While not extensively detailed in the provided research, studies mention investigations into the conformations of 4-bromo-1-butene []. This information likely provides insights into its reactivity and interactions with other molecules.
Q9: Are there any known applications of 4-bromo-1-butene beyond organic synthesis?
A9: 4-Bromo-1-butene has shown potential in material science. For example, it is used in the synthesis of N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, which can be copolymerized with ethylene to create polymers with modified properties, such as enhanced hydrophilicity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
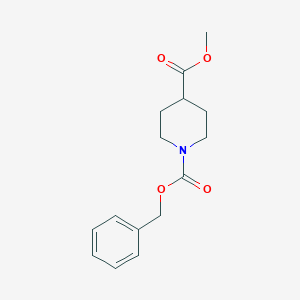

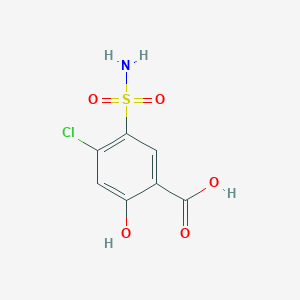
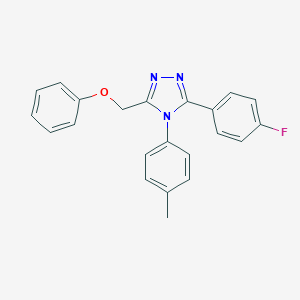
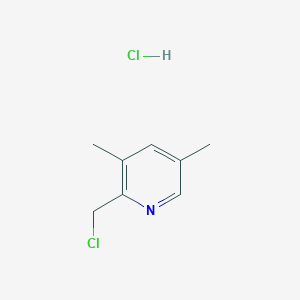


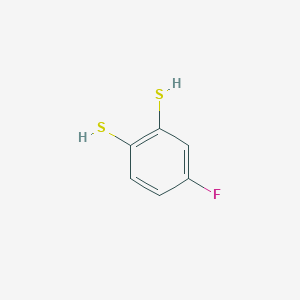
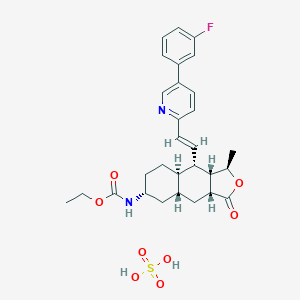

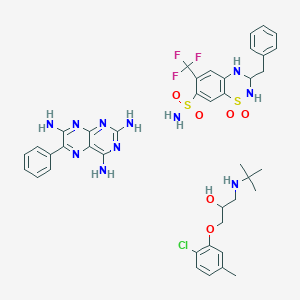
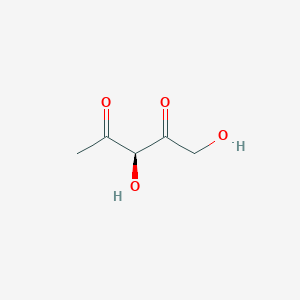
![(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol](/img/structure/B139173.png)
